3-Bromo-2-fluoro-4-methoxybenzaldehyde

Description

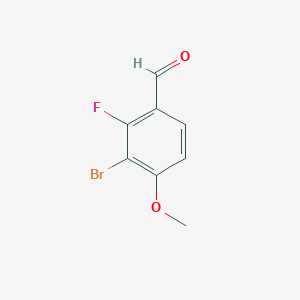

3-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS: Not explicitly provided; Ref: 3D-FWB87770) is a halogenated aromatic aldehyde with a molecular formula of C₈H₅BrFO₂. It features a benzaldehyde core substituted with bromine (Br) at the 3-position, fluorine (F) at the 2-position, and a methoxy group (-OCH₃) at the 4-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing and directing substituents, which enhance reactivity in cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZFGKYKWIWFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-fluoro-4-methoxybenzaldehyde can be synthesized through the bromination of 2-fluoro-4-methoxybenzaldehyde. The reaction typically involves the use of a brominating agent such as 1,3-di-n-butylimidazolium tribromide under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring make it susceptible to further electrophilic substitution reactions.

Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

Bromination: 1,3-di-n-butylimidazolium tribromide is used as a brominating agent.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic addition to the aldehyde group.

Major Products Formed:

Brominated Derivatives: Further bromination can yield polybrominated compounds.

Alcohols: Nucleophilic addition of organometallic reagents results in the formation of alcohols.

Carboxylic Acids: Oxidation of the aldehyde group produces carboxylic acids.

Scientific Research Applications

3-Bromo-2-fluoro-4-methoxybenzaldehyde is utilized in various scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Chemical Biology: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The methoxy group at the 4-position in this compound enhances electron density at the para position, facilitating electrophilic substitution. In contrast, 4-Bromo-2-fluoro-6-hydroxybenzaldehyde has a hydroxyl group (-OH), which increases polarity but reduces stability under acidic conditions .

- Fluorine at the 2-position provides steric hindrance and electronic deactivation, directing reactions to specific ring positions .

Commercial Availability and Pricing

Data from CymitQuimica (2025) highlights cost differences among halogenated benzaldehydes:

| Compound | Quantity | Price (€) | Price per mg (€) |

|---|---|---|---|

| This compound | 500 mg | 999.00 | 1.998 |

| 3-Bromo-4-(difluoromethoxy)benzaldehyde | 500 mg | 1,132.00 | 2.264 |

Note: The higher cost of 3-Bromo-4-(difluoromethoxy)benzaldehyde reflects the synthetic complexity of the difluoromethoxy group .

Biological Activity

3-Bromo-2-fluoro-4-methoxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom, a fluorine atom, and a methoxy group attached to a benzaldehyde moiety, which influences its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated benzaldehydes, including this compound. Research indicates that compounds with halogen substitutions often exhibit enhanced activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several substituted benzaldehydes against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods. The results are summarized in Table 1.

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| 4-Fluorobenzaldehyde | 64 | 32 |

| 3-Chloro-4-methoxybenzaldehyde | 128 | 64 |

The data indicates that this compound exhibits promising antimicrobial activity, particularly against S. aureus, suggesting its potential as a lead compound for further development in antibiotic therapies .

Anticancer Activity

The anticancer properties of halogenated benzaldehydes are also noteworthy. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Research Findings on Anticancer Activity

A study examining the effects of this compound on prostate cancer cell lines demonstrated significant antiproliferative effects. The IC50 values for cell lines DU145 and PC3 were measured, revealing the following results:

| Cell Line | IC50 (μM) |

|---|---|

| DU145 | 61 |

| PC3 | 47 |

These results indicate that this compound can effectively reduce cell viability in prostate cancer cells, supporting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifactorial. It may involve:

- Inhibition of key metabolic enzymes : Similar compounds have been shown to inhibit aldehyde dehydrogenases (ALDH), which play critical roles in cellular detoxification and metabolism.

- Induction of apoptosis : Evidence suggests that halogenated benzaldehydes can trigger programmed cell death pathways in cancer cells.

Further studies are needed to elucidate the precise mechanisms at play.

Q & A

Q. Key Considerations :

- Order of substituent introduction affects regioselectivity (e.g., bromine at position 3 vs. 4).

- Use orthogonal protecting groups for sensitive functional groups during synthesis.

Reference : Synthesis of analogous bromo/fluoro-substituted benzaldehydes is discussed in , which lists substituted aldehydes in multi-step projects .

Basic: How can purity and structural integrity be validated for this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC/GC : Quantify purity (>95% as per industrial standards; see for similar compounds) .

- NMR : Confirm substitution patterns (e.g., , , -NMR for fluorine coupling).

- Mass Spectrometry : Verify molecular ion peaks (e.g., , expected ).

- Melting Point : Compare with literature values (e.g., reports 60–62°C for 4-bromo-2-fluorobenzaldehyde) .

Advanced: How do competing substituents (Br, F, OCH3_33) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine (moderate EWG) and fluorine (strong EWG) deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling.

- Ortho/Meta Directors : Methoxy (electron-donating, ) directs incoming groups to para/ortho positions, complicating regioselectivity.

- Practical Approach :

- Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for bromine substitution, leveraging its leaving-group ability.

- Fluorine’s inertness may require harsher conditions (e.g., Cu-mediated Ullmann couplings).

Reference : lists bromo/fluoro benzaldehydes in synthetic projects, suggesting their utility in cross-coupling .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?

Methodological Answer:

Cross-Validate Techniques : Confirm shifts via HMBC or compare with databases (e.g., NIST Chemistry WebBook in ) .

Check Solvent Effects : Fluorine shifts are solvent-sensitive; use deuterated solvents consistently.

Revisit Synthetic Steps : Trace impurities (e.g., residual methoxylation reagents) may cause anomalies.

Example : emphasizes iterative data analysis in qualitative research, applicable to spectral validation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats (per –2 for similar bromo/fluoro aldehydes) .

- First Aid :

- Skin contact: Wash with soap/water for 15 minutes ().

- Eye exposure: Flush with water for 10–15 minutes; consult ophthalmologist .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

Protecting Groups : Temporarily block aldehyde (e.g., acetal formation) during halogenation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.